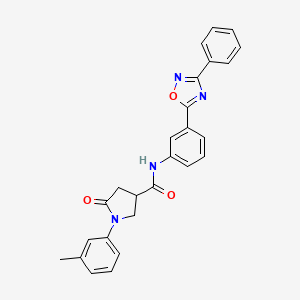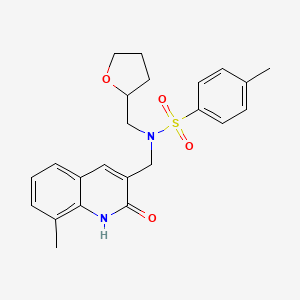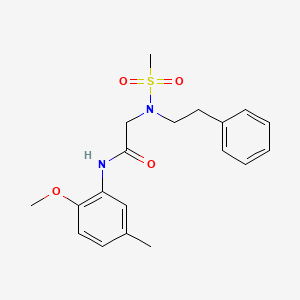
N-(2-methoxy-5-methylphenyl)-2-(N-phenethylmethylsulfonamido)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxy-5-methylphenyl)-2-(N-phenethylmethylsulfonamido)acetamide, also known as MPMSA, is a chemical compound that has been widely studied in the field of medicinal chemistry. MPMSA is a sulfonamide derivative that has shown potential as a therapeutic agent for the treatment of various diseases.
Mécanisme D'action
The exact mechanism of action of N-(2-methoxy-5-methylphenyl)-2-(N-phenethylmethylsulfonamido)acetamide is not fully understood, but it is thought to work by inhibiting the activity of enzymes involved in the growth and proliferation of cancer cells. It may also work by modulating the immune response and reducing inflammation.
Biochemical and Physiological Effects:
Studies have shown that N-(2-methoxy-5-methylphenyl)-2-(N-phenethylmethylsulfonamido)acetamide can induce apoptosis (cell death) in cancer cells, as well as inhibit their proliferation and migration. It has also been shown to reduce inflammation and modulate the immune response. In addition, N-(2-methoxy-5-methylphenyl)-2-(N-phenethylmethylsulfonamido)acetamide has been found to have antimicrobial activity against various types of bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-methoxy-5-methylphenyl)-2-(N-phenethylmethylsulfonamido)acetamide in lab experiments is that it has been extensively studied and has shown promising results in various assays. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in therapeutic applications.
Orientations Futures
There are several future directions for research on N-(2-methoxy-5-methylphenyl)-2-(N-phenethylmethylsulfonamido)acetamide. One area of interest is its potential use as a therapeutic agent for the treatment of cancer. Further studies are needed to fully understand its mechanism of action and to optimize its use in cancer therapy. Another area of interest is its antimicrobial activity, which could have applications in the development of new antibiotics. Additionally, N-(2-methoxy-5-methylphenyl)-2-(N-phenethylmethylsulfonamido)acetamide could be further studied for its potential use as an anti-inflammatory agent.
Méthodes De Synthèse
The synthesis of N-(2-methoxy-5-methylphenyl)-2-(N-phenethylmethylsulfonamido)acetamide involves the reaction of 2-methoxy-5-methylphenylamine with N-phenethylmethylsulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with acetyl chloride to form the final product, N-(2-methoxy-5-methylphenyl)-2-(N-phenethylmethylsulfonamido)acetamide. The yield of this reaction is typically around 60-70%.
Applications De Recherche Scientifique
N-(2-methoxy-5-methylphenyl)-2-(N-phenethylmethylsulfonamido)acetamide has been extensively studied in the field of medicinal chemistry for its potential therapeutic applications. It has been shown to have activity against various types of cancer cells, including breast cancer, lung cancer, and prostate cancer. N-(2-methoxy-5-methylphenyl)-2-(N-phenethylmethylsulfonamido)acetamide has also been investigated for its potential use as an anti-inflammatory agent, as well as its ability to inhibit the growth of bacteria and fungi.
Propriétés
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-[methylsulfonyl(2-phenylethyl)amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-15-9-10-18(25-2)17(13-15)20-19(22)14-21(26(3,23)24)12-11-16-7-5-4-6-8-16/h4-10,13H,11-12,14H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZAAGXAAMJODJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)-N~2~-(2-phenylethyl)glycinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



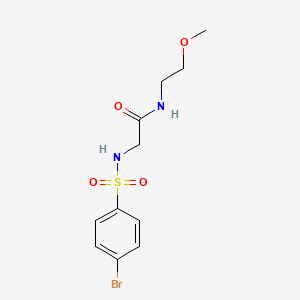

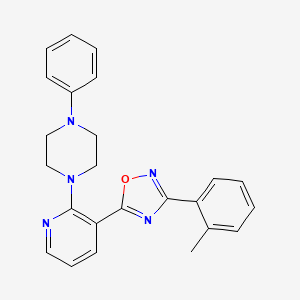

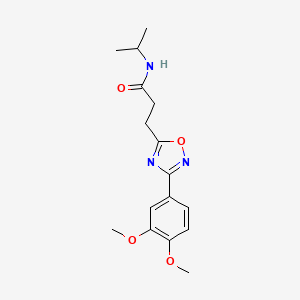
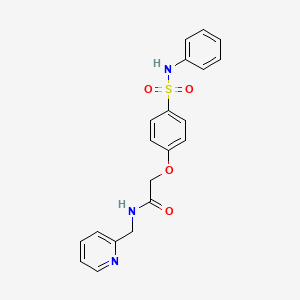
![N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-chloro-N-methylbenzene-1-sulfonamide](/img/structure/B7694768.png)
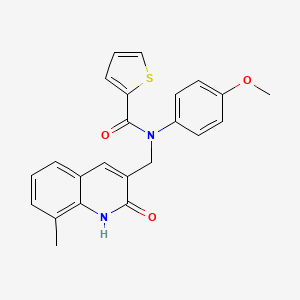
![N-(2,6-difluorophenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide](/img/structure/B7694781.png)

